Tert-butyl (5-chloro-2,4-difluorophenyl)carbamate

Description

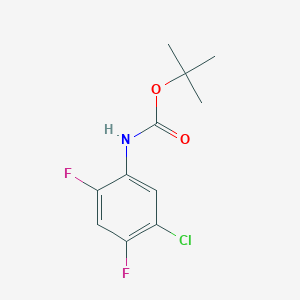

Tert-Butyl (5-chloro-2,4-difluorophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with chlorine at the 5-position and fluorine at the 2- and 4-positions. The tert-butyl carbamate group (-OC(O)NH-tBu) serves as a protective moiety for amines, commonly employed in organic synthesis and pharmaceutical intermediate preparation.

Properties

IUPAC Name |

tert-butyl N-(5-chloro-2,4-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF2NO2/c1-11(2,3)17-10(16)15-9-4-6(12)7(13)5-8(9)14/h4-5H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXIOGNUIUZEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (5-chloro-2,4-difluorophenyl)carbamate is an organic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: . The compound features a tert-butyl group attached to a carbamate functional group, along with a chloro and two fluoro substituents on the phenyl ring. The presence of these electronegative substituents enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator of certain receptors, affecting signal transduction pathways that are critical in cancer and inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For example, studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating effective growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 3.22 |

| MCF-7 | 1.62 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. Preliminary studies indicate that it exhibits moderate to significant efficacy against a range of bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of critical enzymatic processes.

Case Studies and Research Findings

- Case Study on Breast Cancer : A study published in Molecules evaluated the antiproliferative effects of various compounds related to this compound against breast cancer cell lines. The results indicated that derivatives with similar structures exhibited potent growth inhibition while maintaining low toxicity towards non-tumorigenic cells like MCF-10A .

- Mechanistic Studies : Another investigation focused on the mechanism by which this compound affects cellular pathways related to apoptosis and cell cycle regulation. The compound was found to enhance caspase activity, promoting programmed cell death in cancer cells .

- Comparative Analysis : A comparative study highlighted the unique structural features of this compound compared to other similar compounds. This analysis revealed that its specific substitution pattern contributes to its enhanced binding affinity and biological efficacy .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

- Tert-butyl (5-chloro-2,4-difluorophenyl)carbamate serves as a versatile reagent in organic synthesis. It is utilized for constructing more complex molecules due to its reactive carbamate functional group. The compound can undergo various chemical transformations, including substitution and hydrolysis reactions, making it valuable in synthetic pathways.

Biological Research

Antimicrobial and Anticancer Properties

- Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of carbamates similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) with micromolar IC50 values .

Mechanism of Action

- The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets such as enzymes and proteins. This interaction may inhibit their activities, thereby contributing to its therapeutic potential.

Medicinal Chemistry

Drug Development

- Ongoing research is exploring the use of this compound as a lead compound for developing new therapeutic agents. Its structural properties allow for modifications that can enhance efficacy and reduce toxicity in drug candidates targeting various diseases, including cancers and infections .

Industrial Applications

Specialty Chemicals

- In the industrial sector, this compound is being investigated for its role in developing specialty chemicals with specific properties tailored for various applications. Its stability and reactivity make it suitable for formulating products in pharmaceuticals and agrochemicals .

- Anticancer Activity Study

- Biological Activity Assessment

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The substituent pattern on the phenyl ring significantly influences physical properties, reactivity, and biological activity. Key analogs include:

Key Observations :

- Halogen Effects : Chlorine and fluorine (electron-withdrawing) increase electrophilicity, aiding reactions like nucleophilic aromatic substitution. Bromine (larger, polarizable) may enhance cross-coupling reactivity .

- Amino Substitution: Amino groups (e.g., 5-NH₂) introduce sites for further functionalization, useful in drug design .

Functional Group Modifications

Additional functional groups alter solubility, stability, and synthetic utility:

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves Boc protection of 5-chloro-2,4-difluoroaniline using Boc anhydride in the presence of a base. A representative procedure from industrial protocols is as follows:

-

Reagents :

-

Procedure :

Optimization Strategies

-

Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

-

Solvent Effects : Polar aprotic solvents like DMF reduce reaction times but may complicate purification.

-

Temperature Control : Reactions conducted below 10°C suppress oligomerization of the Boc group.

Alternative Route: Nitrobenzene Precursor Functionalization

Fluorination of 2,4,5-Trichloronitrobenzene

A patent-derived method (EP0001825A1) describes the synthesis of 2,4-difluoro-5-chloronitrobenzene as a precursor:

-

Fluorination Step :

-

Nitro Reduction :

Boc Protection of the Intermediate Amine

The resulting aniline undergoes Boc protection as described in Section 2.1, yielding the target compound.

Comparative Analysis of Methods

Critical Factors in Process Design

Boc Anhydride Synthesis

Di-tert-butyl dicarbonate (Boc anhydride), a key reagent, is synthesized via reaction of tert-butyl carbonate salts with methanesulfonyl chloride:

.

Purification Challenges

-

Byproduct Formation : Oligomeric carbamates may form if excess Boc anhydride is used.

-

Chromatography vs. Recrystallization : Column chromatography (30% ethyl acetate/hexane) achieves higher purity (>98%) than recrystallization.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances employ microreactors for Boc protection, enabling:

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (5-chloro-2,4-difluorophenyl)carbamate, and what critical reaction parameters influence yield?

Methodological Answer: A common approach involves coupling 5-chloro-2,4-difluorobenzylamine (precursor) with tert-butyl carbamate using activating reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in dry DMF. Key parameters include:

- Reagent stoichiometry : HATU (1.2 equiv) and DIEA (2.0 equiv) for efficient activation .

- Temperature : Room temperature for 4–6 hours under inert atmosphere to minimize side reactions .

- Purification : Reverse-phase flash chromatography (RP-FC) to isolate the product with ~30% yield .

Critical Note : Optimize reaction time and drying agents (e.g., MgSO₄) to improve purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Compare chemical shifts to analogous carbamates (e.g., δ 1.4 ppm for tert-butyl protons; δ 155–160 ppm for carbonyl carbons) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 327.32 for derivatives) .

Table 1 : Example Characterization Data for Carbamate Derivatives

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | tert-butyl singlet at δ 1.4 ppm | |

| ESI-MS | [M+H]⁺ = 722.6 (C₃₁H₃₁F₉N₆O₄) | |

| HPLC Retention | 8.2 min (90% acetonitrile) |

Q. What are the recommended storage conditions and stability considerations for this compound under laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers at room temperature (20–25°C) in a dry, ventilated area away from light .

- Incompatible Materials : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents .

- Stability : Stable for ≥12 months under recommended conditions; monitor via TLC for decomposition .

Safety Note : Use PPE (gloves, goggles) and engineering controls (fume hoods) during handling .

Advanced Research Questions

Q. How can crystallographic data be effectively analyzed using SHELX software to resolve molecular conformations in tert-butyl carbamate derivatives?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) for small-molecule crystals .

- Structure Refinement :

- SHELXL : Refine anisotropic displacement parameters and hydrogen bonding (e.g., C=O···H-N interactions) .

- ORTEP-3 : Visualize thermal ellipsoids and validate molecular geometry .

Example : For derivatives with halogen substituents (e.g., Cl/F), SHELX resolves torsional angles (<5° deviation from ideal geometry) .

Q. What methodologies are employed to investigate hydrogen bonding and halogen interactions in the crystal lattice of this compound?

Methodological Answer:

- X-ray Diffraction : Measure intermolecular distances (e.g., F···H-C ≈ 2.6 Å; Cl···π ≈ 3.4 Å) .

- Computational Analysis :

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict interaction sites .

- Hirshfeld Surfaces: Quantify contact contributions (e.g., 12% H-bonding, 8% halogen interactions) .

Key Insight : Fluorine atoms enhance lattice stability via weak C-F···H bonds, influencing solubility .

Q. What strategies can optimize diastereoselectivity in multi-step syntheses involving tert-butyl carbamate intermediates?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure amines (e.g., VHL ligand 1) to induce stereochemistry during coupling .

- Reaction Solvents : Polar aprotic solvents (DMF, DCM) improve reagent solubility and reduce racemization .

- Temperature Control : Low temperatures (−20°C) minimize epimerization in sensitive intermediates .

Case Study : Diastereomeric excess (de) >90% achieved using HATU/DIEA at −20°C for 4 hours .

Q. How do researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR (solution state) with X-ray (solid state) to confirm conformation .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Crystallographic Validation : Resolve ambiguities (e.g., rotational isomers) via SHELXL refinement .

Example : Discrepancies in NOESY correlations were resolved by confirming solid-state conformations via XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.